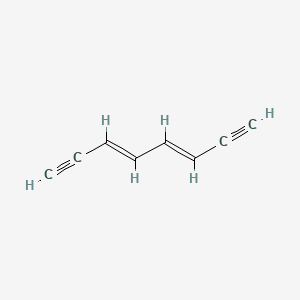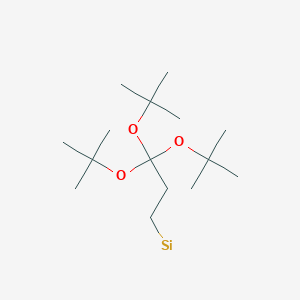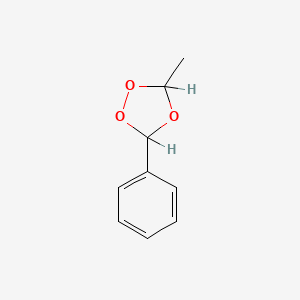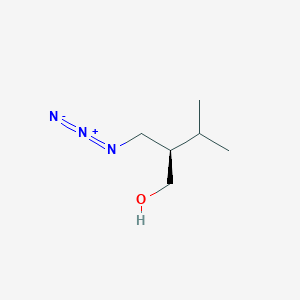
Methanol;pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol;pentahydrate is a compound that consists of methanol (CH₃OH) and five molecules of water (H₂O). Methanol, also known as methyl alcohol, is the simplest alcohol and is a colorless, volatile liquid with a faint odor similar to ethanol. It is widely used as a solvent, antifreeze, fuel, and as a feedstock for the production of chemicals such as formaldehyde and acetic acid. The pentahydrate form indicates that the methanol is associated with five water molecules, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Catalytic Hydrogenation of Carbon Monoxide: This method involves the reaction of carbon monoxide (CO) with hydrogen (H₂) in the presence of a catalyst such as copper, zinc oxide, and alumina at high temperatures and pressures. [ \text{CO} + 2\text{H}_2 \rightarrow \text{CH}_3\text{OH} ]
Biological Methods: Methanotrophic microorganisms can convert methane (CH₄) to methanol under milder conditions, bypassing the need for chemical catalysts.
Industrial Production Methods
Industrial production of methanol typically involves the catalytic hydrogenation of carbon monoxide using syngas (a mixture of CO and H₂) derived from natural gas, coal, or biomass. The process is carried out in large-scale reactors under high pressure (50-100 atm) and temperature (200-300°C) with a copper-based catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Methanol undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂). [ 2\text{CH}_3\text{OH} + \text{O}_2 \rightarrow 2\text{CH}_2\text{O} + 2\text{H}_2\text{O} ]
Reduction: Methanol can be reduced to methane in the presence of strong reducing agents.
Substitution: Methanol can undergo nucleophilic substitution reactions to form methyl ethers and esters.
Common Reagents and Conditions
Oxidation: Catalysts such as silver or copper are used, and the reaction is typically carried out at elevated temperatures.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Formaldehyde: Used in the production of resins and plastics.
Methyl Ethers and Esters: Used as solvents and intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Methanol;pentahydrate has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and syntheses.
Biology: Utilized in the preservation and fixation of biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Employed in the production of formaldehyde, acetic acid, and other chemicals.
Mecanismo De Acción
The mechanism of action of methanol involves its metabolism in the body. Methanol is oxidized by alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid by formaldehyde dehydrogenase. Formic acid is then metabolized to carbon dioxide and water. The toxic effects of methanol are primarily due to the accumulation of formic acid, which can cause metabolic acidosis and damage to the optic nerve .
Comparación Con Compuestos Similares
Methanol;pentahydrate can be compared with other alcohols and hydrates:
Ethanol: Similar in structure but less toxic and widely used in beverages and as a fuel.
Isopropanol: Used as a disinfectant and solvent, with a higher boiling point than methanol.
Sodium Thiosulfate Pentahydrate: An inorganic compound with different applications, such as in medicine and photography.
This compound is unique due to its combination of methanol and water molecules, which can influence its solubility, reactivity, and applications.
Propiedades
Número CAS |
921771-26-8 |
|---|---|
Fórmula molecular |
C3H22O8 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
methanol;pentahydrate |
InChI |
InChI=1S/3CH4O.5H2O/c3*1-2;;;;;/h3*2H,1H3;5*1H2 |
Clave InChI |
LOFUOGPWYICVSV-UHFFFAOYSA-N |
SMILES canónico |
CO.CO.CO.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)

![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)


![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)


![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)


